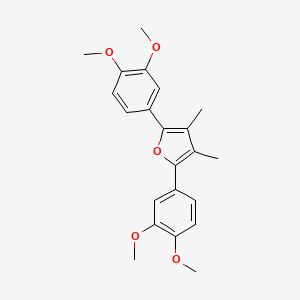
Ddt Technical
Overview
Description
Technical Chlorophenothane is derived from 2,4’-Dichlorodiphenyltrichloroethane (D434205), which is a chlorinated organic pesticide having estrogenic activity.
Mechanism of Action
Target of Action
DDT-Technical, commonly known as DDT (Dichlorodiphenyltrichloroethane), primarily targets the voltage-sensitive sodium ion channels in neurons of insects . These channels play a crucial role in the transmission of nerve impulses.
Mode of Action
DDT interacts with its targets by opening the sodium ion channels , causing them to fire spontaneously . This spontaneous firing leads to spasms and eventual death of the insect . In DDT-poisoned axons, the action potential rises as quickly as in normal axons, but it decays very slowly, forming a plateau phase .
Biochemical Pathways
DDT affects several biochemical pathways. It is converted into DDE/DDD, DDMU, DDOH, and DDA via dechlorination, hydroxylation, and carboxylation . These transformations are part of the mineralization pathway for DDT biodegradation, leading to its ultimate conversion into carbon dioxide .
Pharmacokinetics
Ddt is known for its persistence in the environment, with a half-life of up to 30 years . It is also known to bioaccumulate in organisms due to its lipophilic nature .
Result of Action
The molecular and cellular effects of DDT’s action include spontaneous firing of neurons leading to spasms and eventual death in insects . In humans and other non-target organisms, exposure to DDT can cause a wide range of acute and chronic effects including carcinogenesis, estrogenic action, and endocrine disruption .
Action Environment
Environmental factors significantly influence DDT’s action, efficacy, and stability. DDT sorbs to sediments and particulate matter in the aquatic environment due to its low water solubility and high affinity for solids, especially solids with a high organic carbon content . Its persistence and bioaccumulation properties make it resistant to degradation, posing challenges for its remediation .
Biochemical Analysis
Biochemical Properties
DDT-Technical is toxic to animals and humans. Its main characteristics are its persistence, lipophilicity, and bioaccumulative potential . DDT-Technical and its metabolites are normally determined in organisms, sediments, or soil by gas chromatography combined with either electron capture detection or, preferably, mass spectrometry .
Cellular Effects
The cellular effects of DDT-Technical are not fully understood. It is known that DDT-Technical can interact with various types of cells and cellular processes. It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DDT-Technical is complex and involves several biochemical reactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of DDT-Technical can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DDT-Technical can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
DDT-Technical is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
DDT-Technical is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that DDT-Technical can be directed to specific compartments or organelles .
Properties
IUPAC Name |
1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZIFSYVXSKXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001046 | |
| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8017-34-3 | |
| Record name | DDT technical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008017343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is DDT Technical and how does it differ from other forms of DDT?
A1: this compound is a mixture of different isomers of the organochlorine insecticide, dichlorodiphenyltrichloroethane. It primarily consists of p,p'-DDT (approximately 85%), with smaller amounts of o,p'-DDT and o,o'-DDT isomers. [] This mixture arises from the synthesis process and distinguishes it from formulations intended for specific applications, which may have varying compositions and additional ingredients.
Q2: How does DDT exert its insecticidal effects and what are the downstream consequences?
A2: DDT acts on the nervous system of insects. [] It interferes with the sodium channels in neurons, preventing them from closing properly. [] This disruption leads to repeated nerve impulses, causing hyperexcitation, paralysis, and ultimately death of the insect. []
Q3: What is known about the environmental fate and persistence of DDT?
A3: DDT is highly persistent in the environment and can accumulate in the food chain. [, ] Its breakdown is slow, resulting in the formation of metabolites like DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). [, ] DDE is of particular concern due to its ability to cause eggshell thinning in sensitive bird species, impacting their reproductive success. []
Q4: Are there analytical methods available to determine the presence and concentration of DDT in various matrices?
A4: Yes, gas chromatography (GC) is commonly employed for the detection and quantification of DDT and its metabolites. [, ] A collaborative study established a GC method using flame ionization detection to determine p,p'-DDT in technical products and formulations. [] This method, involving an OV-210 column and 2,2'-Dinitrobiphenyl as an internal standard, demonstrated good reproducibility and was adopted by AOAC as a CIPAC-AOAC method. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


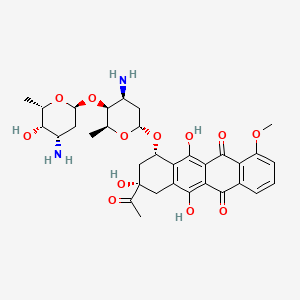
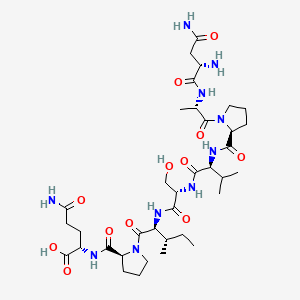
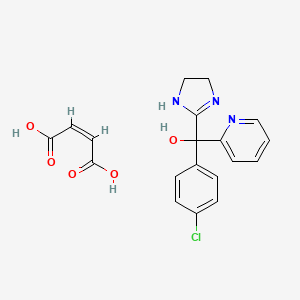



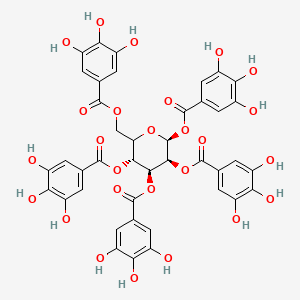


![2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furyl]-1H-benzimidazole](/img/structure/B1669855.png)
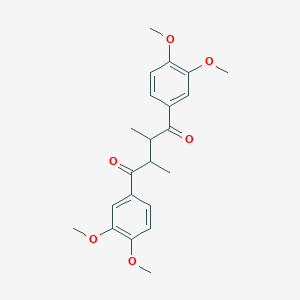

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)
